

An In-depth Technical Guide to (4E,6Z)-4,6-Hexadecadien-1-ol

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Compound of Interest

Compound Name: (E,Z)-4,6-Hexadecadien-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4E,6Z)-4,6-Hexadecadien-1-ol, a significant semiochemical. The information is curated for researchers, scientists, and professionals involved in drug development, pest management, and chemical ecology.

Chemical Identity and Properties

(4E,6Z)-4,6-Hexadecadien-1-ol is a long-chain unsaturated alcohol. While a specific CAS Number for the (4E,6Z) stereoisomer is not readily available in public databases, its molecular formula and other properties have been well-characterized.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ O	--INVALID-LINK--
Molecular Weight	238.41 g/mol	--INVALID-LINK--
IUPAC Name	(4E,6Z)-4,6-Hexadecadien-1-ol	-
Synonyms	E4,Z6-16:OH	--INVALID-LINK--

Biological Significance

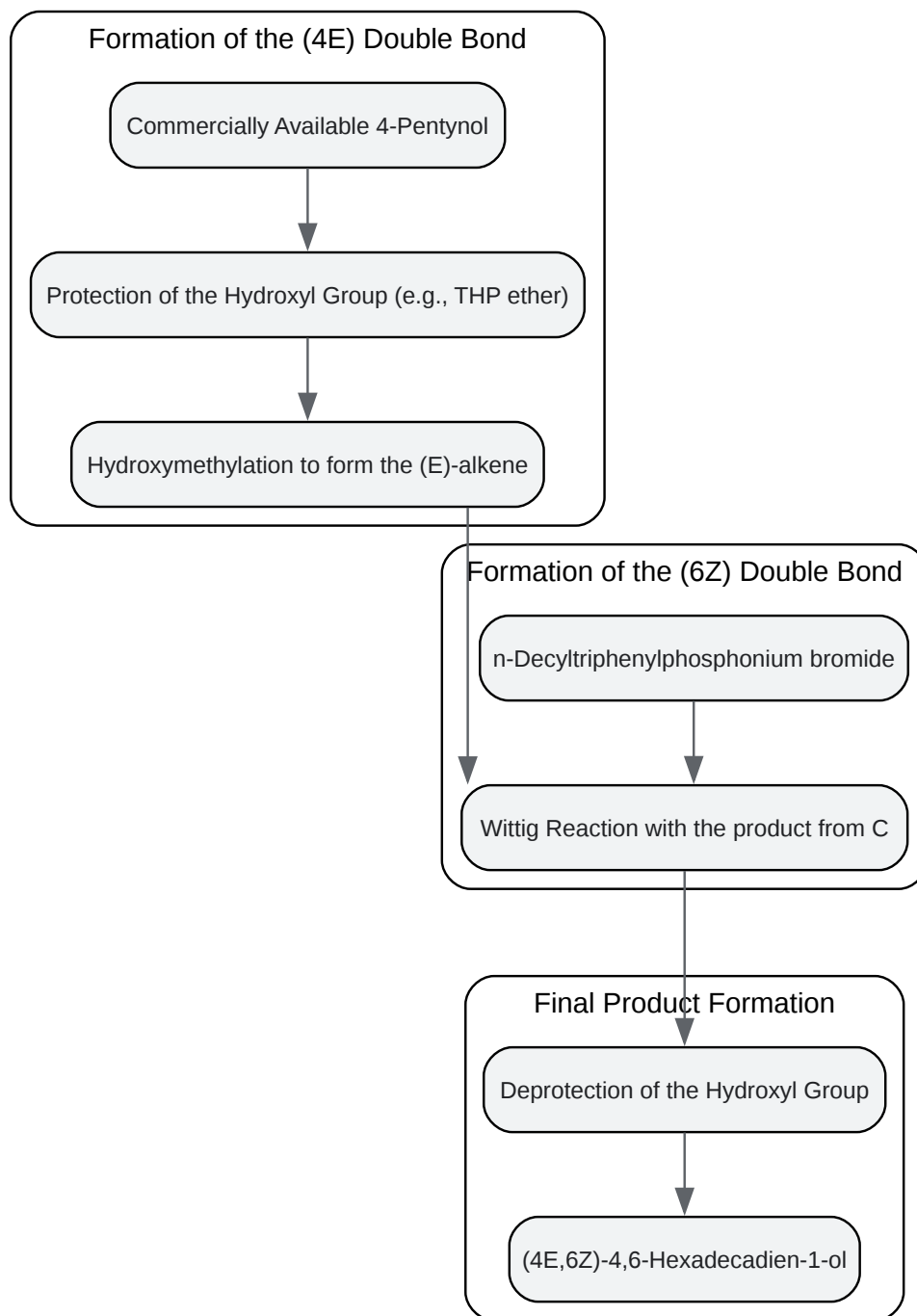
(4E,6Z)-4,6-Hexadecadien-1-ol is a crucial component of the sex pheromone of the persimmon fruit moth, *Stathmopoda masinissa*.^{[1][2]} This insect is a significant pest for persimmon fruits in

East Asia. The pheromone blend, which also includes the corresponding acetate and aldehyde, mediates chemical communication for mating. The (4E,6Z)-isomer has been shown to elicit the strongest electroantennographic (EAG) responses in male moths compared to other stereoisomers.^{[1][2]}

Synthesis

The stereoselective synthesis of (4E,6Z)-4,6-Hexadecadien-1-ol has been achieved through various methods, with a common strategy involving the sequential and controlled formation of the two double bonds. A general synthetic approach is outlined below.

General Synthetic Workflow for (4E,6Z)-4,6-Hexadecadien-1-ol



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Caption: A generalized workflow for the synthesis of (4E,6Z)-4,6-Hexadecadien-1-ol.

Step 1: Formation of the (4E) Double Bond A common route to introduce the (E)-double bond at the 4-position involves the hydrostannylation or hydroalumination of a protected 4-pentyn-1-ol derivative, followed by iodination and subsequent coupling reactions. Alternatively, hydroxymethylation of a protected 4-pentynol can be employed.^[1]

Step 2: Formation of the (6Z) Double Bond The (Z)-double bond at the 6-position is typically constructed using a Wittig reaction. This involves the reaction of an appropriate aldehyde with a phosphorus ylide, which is known for its ability to form (Z)-alkenes with high stereoselectivity.^[1]

Step 3: Purification The final product is purified using techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high chemical and isomeric purity.^[1]

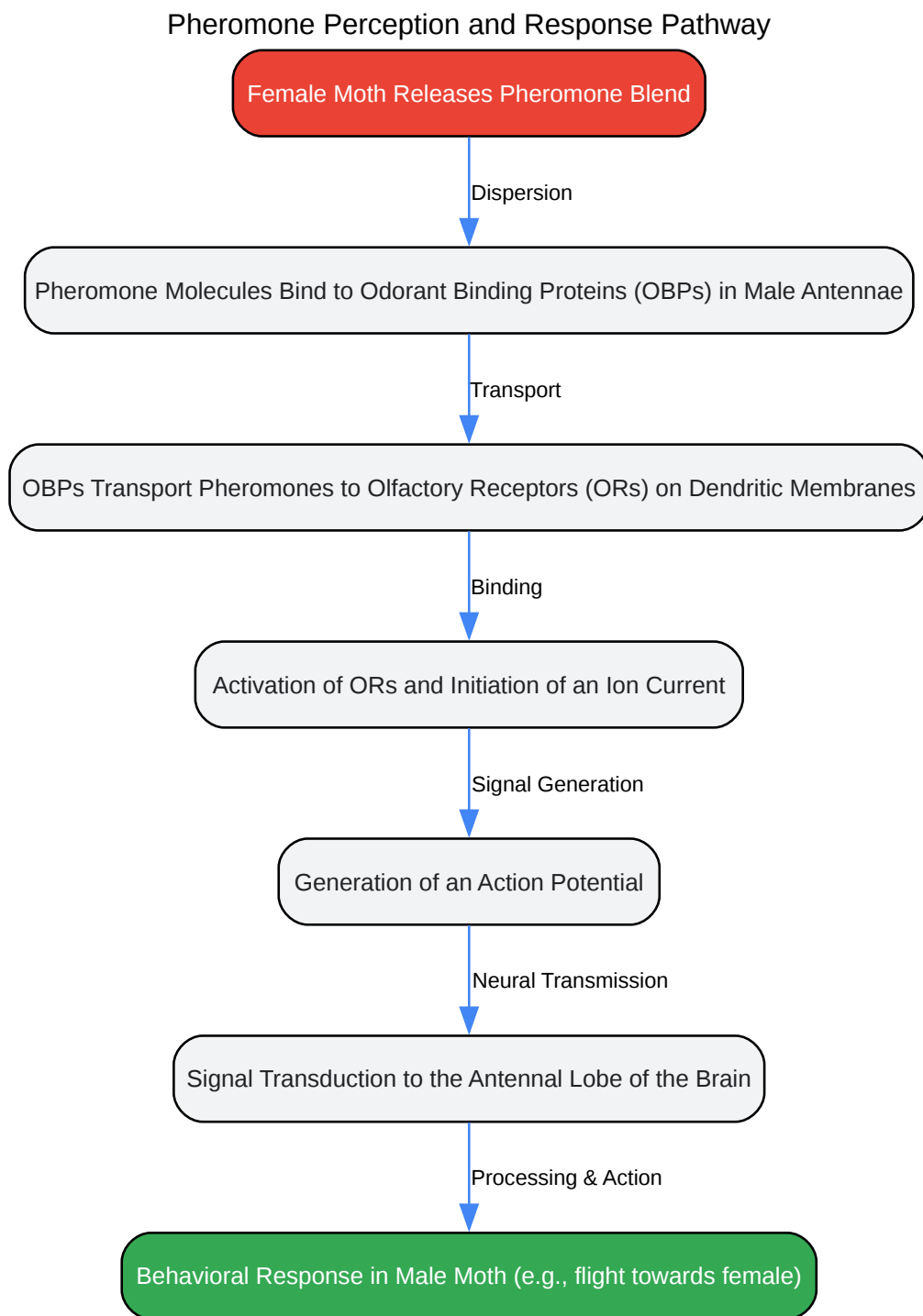
Spectroscopic Data

The structure of (4E,6Z)-4,6-Hexadecadien-1-ol is confirmed through various spectroscopic techniques.

Technique	Observed Characteristics
GC-MS	The alcohol and its acetate derivative typically show a base peak at m/z 79. The corresponding aldehyde exhibits a characteristic base peak at m/z 84, which is indicative of a 4,6-diene structure. ^[2]
^1H NMR & ^{13}C NMR	The chemical shifts and coupling constants of the olefinic protons and carbons are characteristic of the (E) and (Z) configurations of the double bonds. Detailed spectral data can be found in specialized literature.
IR Spectroscopy	The IR spectrum would show characteristic peaks for the hydroxyl group (-OH stretch), C-O stretching, and C=C stretching of the conjugated diene system, as well as C-H stretches.

Pheromone Perception and Signaling

While the precise intracellular signaling cascade initiated by (4E,6Z)-4,6-Hexadecadien-1-ol in *Stathmopoda masinissa* is a subject for further research, a general model of insect pheromone perception can be described.



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Caption: A simplified model of the pheromone signaling pathway in insects.

This guide provides a foundational understanding of (4E,6Z)-4,6-Hexadecadien-1-ol. Further in-depth research into its synthesis, biological activity, and the molecular mechanisms of its perception will continue to be of high interest to the scientific community.

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References

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